3-(3,5-dimethylphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a 3,5-dimethylphenyl group at position 3, a sulfanyl-linked 2-methylindole-3-yl-oxoethyl moiety at position 2, and an isopropyl carboxamide substituent at position 5. Key structural attributes include:
- Quinazoline backbone: Known for modulating enzyme activity (e.g., EGFR inhibitors).
- Sulfanyl bridge: Enhances stability and influences redox properties.
- 3,5-Dimethylphenyl and indole groups: Hydrophobic substituents that may improve membrane permeability or target binding.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O3S/c1-17(2)32-29(37)21-10-11-24-26(15-21)34-31(35(30(24)38)22-13-18(3)12-19(4)14-22)39-16-27(36)28-20(5)33-25-9-7-6-8-23(25)28/h6-15,17,33H,16H2,1-5H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOONVDQRUIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N=C2SCC(=O)C4=C(NC5=CC=CC=C54)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that exhibits a quinazoline core structure, known for its diverse biological activities. This compound integrates multiple pharmacophores, including an indole moiety and a sulfanyl group, which may enhance its therapeutic potential against various diseases.
- Molecular Formula : C₃₃H₃₁N₃O₃S
- Molecular Weight : Approximately 552.7 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and antimicrobial properties. The presence of the quinazoline and indole structures suggests significant pharmacological relevance.
Anticancer Activity
Research indicates that compounds with quinazoline structures often exhibit anticancer properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation:
In a study evaluating similar quinazoline derivatives, it was noted that substitution patterns significantly influence cytotoxicity. For instance, the presence of a dimethyl substitution in the phenyl ring was critical for enhancing anticancer activity against various cell lines .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Quinazoline derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity |
The incorporation of the indole moiety is particularly relevant, as indole-based compounds are well-known for their antimicrobial effects. This suggests that the compound may be effective against resistant strains of bacteria.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells via pathways involving Bcl-2 family proteins .
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds:
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for their anticancer activity against A431 and Jurkat cell lines. The study found that modifications in the phenyl ring significantly affected cytotoxicity, with certain derivatives showing IC50 values comparable to standard chemotherapy agents like doxorubicin .
- Indole-Based Antimicrobials : A review highlighted the effectiveness of indole derivatives against various pathogens, emphasizing their potential as lead compounds in drug development .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | 13a | N-(3,5-Dimethylphenyl)-3-(isoindole-dione)propanamide |
|---|---|---|---|
| LogP | ~4.2 (estimated) | ~2.8 | ~3.5 |
| Solubility (mg/mL) | <0.1 (aqueous) | ~1.2 (DMSO) | <0.05 |
| Thermal Stability | Stable to 150°C | Decomposes at 274°C | Stable to 200°C |
Spectroscopic Comparison
- IR Spectroscopy: The target’s carbonyl (C=O) and sulfanyl (C-S) stretches align with 13a (1664 cm⁻¹ and 700–600 cm⁻¹, respectively) but lack the cyano peak (2214 cm⁻¹) .
- NMR : The isopropyl group (δ 1.2–1.4 ppm) and indole protons (δ 7.0–7.5 ppm) distinguish it from 13a’s simpler aryl signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
